

An In-depth Technical Guide to the Chemical Properties and Structure of Triiodomethane

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Compound of Interest

Compound Name: Iodoform

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Abstract

Triiodomethane, commonly known as **iodoform**, is an organoiodine compound with the chemical formula CHI_3 . Historically significant for its antiseptic properties, it continues to be a subject of interest in chemical research and niche pharmaceutical applications. This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of triiodomethane. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction mechanisms to serve as an essential resource for professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

Triiodomethane is a pale yellow, crystalline solid at room temperature, known for its penetrating and distinctive odor.^[1] The molecule adopts a tetrahedral geometry with C_{3v} symmetry.^[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of triiodomethane is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	CHI ₃	[1][2]
Molar Mass	393.73 g/mol	[2]
Appearance	Pale yellow, crystalline solid	[1]
Odor	Penetrating, distinctive	[1]
Melting Point	119-123 °C	[2][3]
Boiling Point	217-218 °C (decomposes)	[2][3]
Density	4.008 g/cm ³	[2]
Crystal Structure	Hexagonal	[2]
Dipole Moment	1 D	[3]

Solubility

Triiodomethane is sparingly soluble in water but exhibits good solubility in various organic solvents. The solubility data is crucial for its application in synthesis, purification, and formulation.

Solvent	Solubility (g/L)	Reference(s)
Water	0.1 (at 20 °C)	[3]
Ethanol	78 (at 25 °C)	[2][3]
Diethyl Ether	136 (at 25 °C)	[2][3]
Acetone	120 (at 25 °C)	[2][3]
Chloroform	Soluble	[3]
Benzene	Soluble	[3]

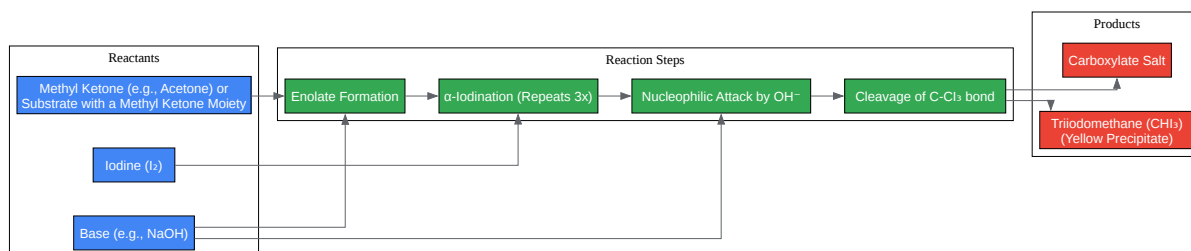
Spectroscopic Data

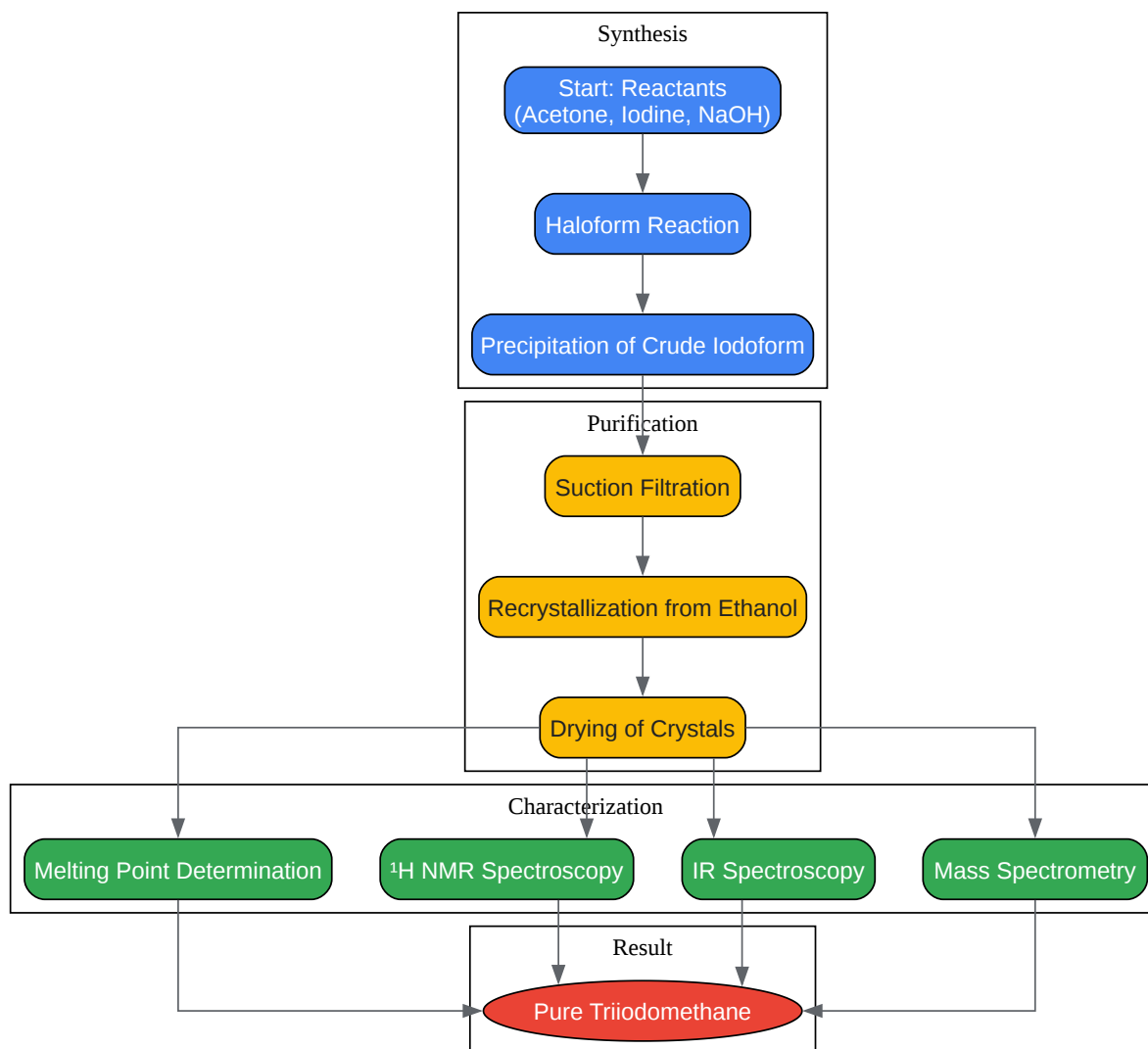
The spectroscopic signature of triiodomethane is vital for its identification and characterization.

Spectroscopic Technique	Data	Reference(s)
^1H NMR (in CDCl_3)	δ 4.90 ppm (singlet)	[4]
^{13}C NMR	Due to the low natural abundance of ^{13}C and the quadrupolar relaxation effect of the three iodine atoms, obtaining a clear ^{13}C NMR spectrum can be challenging. The chemical shift is significantly downfield.	[5]
Infrared (IR)	The IR spectrum of iodoform is available in spectral databases. Key absorptions are expected for C-H stretching and bending, and C-I stretching.	[6][7]
Mass Spectrometry	The mass spectrum shows a molecular ion peak (M^+) at m/z 394. Key fragment ions include CHI_2^+ (m/z 267), and I^+ (m/z 127). The peak at m/z 267 is often the base peak.	[6][8]

Synthesis of Triiodomethane (The Haloform Reaction)

Triiodomethane is synthesized via the haloform reaction, which involves the reaction of a methyl ketone (or a compound that can be oxidized to a methyl ketone, such as ethanol) with iodine in the presence of a base.[9][10]





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com